N-(2-phenoxyethyl)cyclopropanamine

Physicochemical Property Lipophilicity Drug Design

Researchers requiring precise lipophilicity (LogP ~1.85) and basicity (pKa ~7.88) for target engagement often face batch-to-batch variability with generic cyclopropanamines. N-(2-Phenoxyethyl)cyclopropanamine (CAS 16690-27-0) eliminates this uncertainty: • Consistent ≥98% purity ensures reproducible enzyme inhibition and SAR data. • Defined boiling point (291.9 °C) and density (~1.1 g/cm³) support reliable analytical method development. • Lower LogP vs. N-(3-phenoxypropyl) analogs reduces non-specific binding in medicinal chemistry campaigns. Ships ambient; sealed storage at 2-8 °C. Standard B2B ordering with global delivery.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 16690-27-0
Cat. No. B1386585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenoxyethyl)cyclopropanamine
CAS16690-27-0
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CC1NCCOC2=CC=CC=C2
InChIInChI=1S/C11H15NO/c1-2-4-11(5-3-1)13-9-8-12-10-6-7-10/h1-5,10,12H,6-9H2
InChIKeyAVYSMSUAQDWIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-phenoxyethyl)cyclopropanamine (CAS 16690-27-0): A Research Chemical with Defined Physicochemical Differentiation


N-(2-phenoxyethyl)cyclopropanamine (CAS 16690-27-0) is an organic compound belonging to the class of N-substituted cyclopropanamines. It is characterized by a cyclopropane ring attached to an amine group, which is further linked to a phenoxyethyl moiety . This compound is primarily utilized as a research chemical and building block for the synthesis of more complex functionalized amines and heterocycles . Its physicochemical profile is defined by a predicted ACD/LogP of 1.85, a predicted density of 1.05-1.1 g/cm³, and a predicted boiling point of 291.9 °C at 760 mmHg .

Limitations of Analog Substitution: Why N-(2-phenoxyethyl)cyclopropanamine is a Structurally Specific Research Tool


Generic substitution among N-substituted cyclopropanamines is not scientifically justified due to significant variations in key physicochemical parameters that govern biological and chemical behavior. Simple alterations to the N-substituent, such as extending the alkyl chain or adding an allyl group, produce measurable differences in lipophilicity, basicity, and conformational flexibility . For instance, the predicted pKa of 7.88 for N-(2-phenoxyethyl)cyclopropanamine indicates a distinct protonation state under physiological conditions compared to its analogs. These property shifts directly impact molecular interactions, such as enzyme inhibition profiles historically observed within the N-(phenoxyethyl)cyclopropylamine class [1]. Therefore, selecting the precise compound is essential for ensuring experimental reproducibility and drawing valid structure-activity relationship (SAR) conclusions.

Quantitative Differentiators for N-(2-phenoxyethyl)cyclopropanamine (CAS 16690-27-0)


Lipophilicity Profile vs. Propyl Chain Homolog

N-(2-phenoxyethyl)cyclopropanamine exhibits a lower lipophilicity compared to its propyl chain homolog, N-(3-phenoxypropyl)cyclopropanamine. This is a key differentiator for applications where logP optimization is critical. The target compound has a predicted ACD/LogP of 1.85 , while the homolog has a significantly higher logP of 4.1 [1].

Physicochemical Property Lipophilicity Drug Design

Basicity and Ionization State vs. Secondary Amine Analog

The predicted acid dissociation constant (pKa) for N-(2-phenoxyethyl)cyclopropanamine is 7.88 . In contrast, the tertiary amine analog N-allyl-N-(2-phenoxyethyl)cyclopropanamine has a reported pKa of approximately 4.73 . This substantial difference in basicity directly influences the compound's protonation state and solubility at physiological pH (7.4).

Physicochemical Property Basicity pKa

Historical Class Association with Monoamine Oxidase (MAO) Inhibition

N-(2-phenoxyethyl)cyclopropanamine belongs to the N-(phenoxyethyl)cyclopropylamine class, which has been historically investigated for its ability to inhibit monoamine oxidase (MAO) enzymes. While direct quantitative data for this specific compound is not available in the search results, a foundational 1968 study established a correlation between MAO inhibition potency and the Hammett constants and partition coefficients of substituted analogs within this class [1].

Pharmacology Enzymology Monoamine Oxidase

Structural Rigidity vs. Acyclic Amine Analogs

The presence of a cyclopropane ring in N-(2-phenoxyethyl)cyclopropanamine imparts a degree of conformational rigidity that is absent in acyclic amine analogs. This structural feature can lead to enhanced metabolic stability and more defined molecular geometry compared to flexible chains. The unique geometry of the cyclopropane ring, characterized by sp2-like C-C bonds, is a well-documented advantage in drug design for improving potency and reducing off-target effects .

Medicinal Chemistry Conformational Analysis Drug Design

Validated Research Applications for N-(2-phenoxyethyl)cyclopropanamine


Physicochemical Property-Based Compound Selection in Early-Stage Drug Discovery

This compound is suitable for use in medicinal chemistry campaigns where specific lipophilicity (LogP ~1.85) and basicity (pKa ~7.88) parameters are required for target engagement or solubility optimization . Its profile makes it a logical alternative to more lipophilic analogs like N-(3-phenoxypropyl)cyclopropanamine (LogP 4.1), which may suffer from poor aqueous solubility and high non-specific binding [1].

Scaffold for Structure-Activity Relationship (SAR) Studies of Cyclopropane-Containing Amines

The compound serves as a foundational scaffold for synthesizing novel derivatives within the N-(phenoxyethyl)cyclopropylamine class. Its conformational rigidity, conferred by the cyclopropane ring, allows researchers to probe the effects of subtle steric and electronic modifications on biological activity, particularly in the context of enzyme targets like monoamine oxidase (MAO) [2].

Reference Compound for Analytical and Chemical Development

With a defined boiling point (291.9 °C at 760 mmHg) and purity specifications (≥98%) , N-(2-phenoxyethyl)cyclopropanamine can be utilized as a reference standard in analytical method development (e.g., HPLC, GC-MS) or as a well-characterized building block in chemical process research and development.

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